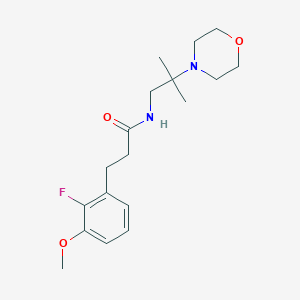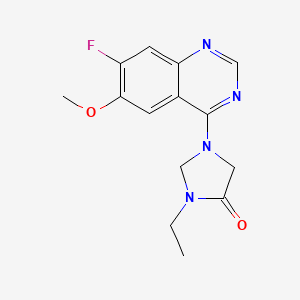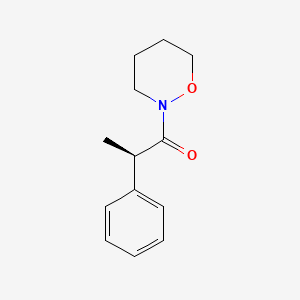![molecular formula C15H20N4O2 B6623976 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, MP-10 increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.
Mechanism of Action
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea acts as a small molecule inhibitor of sEH, which is an enzyme that is involved in the metabolism of EETs. EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have a wide range of biochemical and physiological effects in animal models. These effects include:
- Increased levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects
- Decreased levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6
- Improved endothelial function and vasodilation
- Reduced blood pressure and improved cardiac function
- Improved glucose tolerance and insulin sensitivity
Advantages and Limitations for Lab Experiments
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of synthetic methods for production
- Ability to modulate levels of EETs in vivo
- Potential for therapeutic applications in a variety of disease states
Some of the limitations include:
- Limited solubility in aqueous solutions
- Potential for off-target effects due to inhibition of other enzymes in addition to sEH
- Limited data on long-term safety and toxicity
Future Directions
There are several future directions for research on 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea and its potential therapeutic applications. Some of these directions include:
- Further characterization of the biochemical and physiological effects of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in animal models and human clinical trials
- Development of more selective sEH inhibitors with improved pharmacokinetic properties
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in combination with other therapies for the treatment of hypertension, diabetes, and other disease states
- Exploration of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the prevention of cardiovascular disease and other chronic diseases
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation and oxidative stress.
Synthesis Methods
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with (R)-2-chloro-1-propanol in the presence of a base to form the intermediate 3-((R)-2-hydroxypropyl)benzaldehyde. The second step involves the reaction of this intermediate with urea in the presence of a catalyst to form the final product, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea.
Scientific Research Applications
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been extensively studied for its potential therapeutic applications in a variety of disease states, including hypertension, diabetes, inflammation, and cardiovascular disease. In animal models, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects, which may be beneficial in the treatment of these diseases.
properties
IUPAC Name |
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(20)7-16-15(21)17-8-12-4-3-5-13(6-12)14-9-18-19(2)10-14/h3-6,9-11,20H,7-8H2,1-2H3,(H2,16,17,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRMZFIKUKEHR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)

![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
